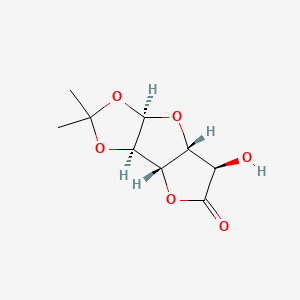

D-Glucurono-6,3-lactone acetonide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBGJSXZKMTMGP-QOHYDMMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available D-glucose. This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visual representations of the process to aid in its practical application in a laboratory setting.

Introduction

D-Glucurono-6,3-lactone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including anticoagulants, and are implicated in various physiological processes. The acetonide derivative, specifically 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, offers a protected form of the parent lactone, facilitating regioselective modifications at other positions of the molecule. Its synthesis from D-glucose involves a sequence of protection, deprotection, oxidation, and lactonization steps. This guide elucidates a common and effective pathway for this transformation.

Overall Synthetic Pathway

The synthesis of this compound from D-glucose is a four-step process. The overall workflow is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)

This initial step involves the protection of the hydroxyl groups of D-glucose using acetone (B3395972) to form the diacetonide.

Protocol:

-

To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, add concentrated sulfuric acid (1.2 mL) dropwise.

-

Continue stirring the reaction mixture at room temperature for 6 hours.

-

Add anhydrous copper(II) sulfate (B86663) (15 g) to the mixture and continue stirring for an additional 8 hours, then leave it to stand overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.

-

Once the reaction is complete, filter the mixture and neutralize the filtrate with an aqueous solution of sodium bicarbonate.

-

Evaporate the solvent under reduced pressure to obtain a solid residue.

-

Partition the residue between chloroform (B151607) and water.

-

Separate the chloroform layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the chloroform under reduced pressure to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[1]

| Parameter | Value | Reference |

| Yield | 54-56% | [1][2] |

| Melting Point | 109-110 °C | [1] |

Step 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose

This step involves the selective removal of the 5,6-O-isopropylidene group.

Protocol:

-

Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in 40-50% aqueous acetic acid.[2]

-

Stir the solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent such as ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-O-isopropylidene-α-D-glucofuranose.

| Parameter | Value | Reference |

| Yield | Not specified | [2] |

Step 3: Catalytic Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate

The primary alcohol at the C-6 position of 1,2-O-isopropylidene-α-D-glucofuranose is selectively oxidized to a carboxylic acid.

Protocol:

-

Prepare an aqueous solution of 1,2-O-isopropylidene-α-D-glucofuranose containing sodium bicarbonate.

-

Add a Platinum on carbon (Pt/C) catalyst to the solution.

-

Heat the mixture (e.g., to 50 °C) and bubble a stream of air or pure oxygen through it with vigorous stirring.[2][3]

-

Monitor the reaction progress by measuring the consumption of base or by chromatographic methods.

-

Upon completion, filter the catalyst from the hot solution.

-

The filtrate contains the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.

| Parameter | Value | Reference |

| Yield of Uronic Acid | ~83% | [3] |

Step 4: Acid-Catalyzed Lactonization to this compound

The final step is the intramolecular esterification (lactonization) of the glucuronic acid derivative to form the desired γ-lactone.

Protocol:

-

Cool the aqueous solution of sodium 1,2-O-isopropylidene-α-D-glucofuranuronate.

-

Acidify the solution to a pH of 2 with sulfuric acid.[2]

-

Immediately extract the acidified solution three times with ethyl acetate.[2]

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound.[2]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value | Reference |

| Yield | 10.1% (from sodium salt) | [2] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₆ | [4] |

| Molecular Weight | 216.19 g/mol | [4] |

| Melting Point | 119 °C | [4] |

| Boiling Point | 386 °C | [4] |

| Appearance | White solid | [5] |

¹H NMR Data (400 MHz, CDCl₃):

| Signal | Shift (ppm) |

| A | 6.007 |

| B | 4.958 |

| C | 4.852 |

| D | 4.832 |

| E | 4.571 |

| F | 3.40 |

| G | 1.528 |

| J | 1.355 |

¹³C NMR Data:

A search for the 13C NMR spectrum of this compound was conducted, and the data is available through specialized chemical databases.[6]

Logical Relationship of the Synthetic Steps

The synthesis follows a logical progression of protecting group chemistry and functional group transformations.

Conclusion

The synthesis of this compound from D-glucose is a well-established procedure that provides access to a versatile chiral intermediate. The protocols outlined in this guide, derived from the scientific literature, offer a practical framework for its preparation. While the individual steps are generally high-yielding, the overall yield can be influenced by the efficiency of each transformation and purification. Careful execution of these experimental procedures is key to successfully obtaining the target molecule for applications in drug discovery and development.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. pp.bme.hu [pp.bme.hu]

- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 6. This compound(20513-98-8) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide: Characterization of D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of D-Glucurono-6,3-lactone acetonide (CAS No. 20513-98-8), a key intermediate in synthetic organic chemistry. This document outlines its physicochemical properties, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis, designed to support research and development in the pharmaceutical and biochemical fields.

Core Physicochemical and Spectroscopic Data

This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a white to off-white crystalline powder.[1] Its structure, featuring a lactone ring and an acetonide protecting group, makes it a versatile building block in the synthesis of various bioactive molecules, including glycosaminoglycans.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 20513-98-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂O₆ | [1][2][4][5] |

| Molecular Weight | 216.19 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 119-121 °C | [2][6] |

| Boiling Point | 385.994 °C at 760 mmHg | [2][6] |

| Density | 1.411 g/cm³ | [2] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | |

| Solubility | Slightly soluble in chloroform (B151607) and water | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported with a yield of 88%.[7] The workflow for this synthesis is depicted in the diagram below.

Caption: Synthetic route for this compound.

Protocol:

-

Place 880 mg (5 mmol) of D-glucurono-6,3-lactone in a 100 mL round bottom flask.

-

Add acetone and a catalytic amount of CuCl₂·2H₂O.

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude product is obtained after evaporation of the solvent.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.

Characterization Methods

The following are general protocols for the analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Ionization Method: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Acquisition: Obtain the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.

Optical Rotation

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., chloroform) at a known concentration (e.g., c=1).

-

Measurement: Use a polarimeter to measure the optical rotation at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

Signaling Pathways and Logical Relationships

The primary role of this compound in drug development is as a synthetic intermediate. Its characterization is a critical step in ensuring the purity and identity of the starting material for the synthesis of more complex target molecules.

Caption: Logical workflow for the characterization of the synthesized compound.

Applications

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its protected hydroxyl groups allow for selective modification at other positions of the molecule. It has been noted for its utility in the preparation of other sugar derivatives and as a building block for complex natural products. The parent compound, D-glucuronolactone, is a component of connective tissues and has been used in pharmaceuticals and energy drinks.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 20513-98-8,this compound | lookchem [lookchem.com]

- 3. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]

- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 5. usbio.net [usbio.net]

- 6. 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, CAS No. 20513-98-8 - iChemical [ichemical.com]

- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

An In-depth Technical Guide to the ¹H NMR Spectrum of D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR spectroscopy of D-Glucurono-6,3-lactone acetonide, a key intermediate in the synthesis of various biologically active molecules. The document details its spectral data, experimental protocols for its synthesis and NMR analysis, and its relevance in biological pathways.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, exhibits distinct signals corresponding to the protons in its unique fused ring structure. The data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, is summarized below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| H-1 | 6.007 | J(1,2) = 3.7 |

| H-2 | 4.832 | J(2,1) = 3.7 |

| H-3 | 4.571 | - |

| H-4 | 4.852 | - |

| H-5 | 4.958 | J(5,4) not reported |

| OH-5 | 3.40 | - |

| CH₃ (isopropylidene) | 1.528 | - |

| CH₃ (isopropylidene) | 1.355 | - |

Note: The assignments are based on H-H and C-H COSY experiments as reported by ChemicalBook.[1]

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported, starting from D-glucurono-6,3-lactone.[2]

Materials:

-

D-glucurono-6,3-lactone

-

Acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A mixture of D-glucurono-6,3-lactone, acetone, and a catalytic amount of CuCl₂·2H₂O is refluxed for 8 hours.[2]

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification can be achieved by column chromatography on silica (B1680970) gel.

¹H NMR Spectroscopy

The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.5-0.7 mL of CDCl₃.

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds between scans.

Procedure:

-

A solution of the sample is prepared by dissolving the compound in CDCl₃ in a standard 5 mm NMR tube.

-

A small amount of TMS is added as an internal standard.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

The ¹H NMR spectrum is acquired using the parameters listed above.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Visualizations

Chemical Structure and ¹H NMR Assignments

The following diagram illustrates the chemical structure of this compound with the assigned protons from the ¹H NMR data.

Caption: Structure of this compound with proton assignments.

Synthesis Pathway

The synthesis of this compound can be achieved from D-glucose through a multi-step process.[2]

Caption: Synthesis pathway of this compound from D-glucose.

Biological Relevance: The Glucuronidation Pathway

D-Glucurono-6,3-lactone is a derivative of D-glucuronic acid, a key molecule in the glucuronidation pathway. This is a major phase II metabolic process in the liver responsible for the detoxification and excretion of various drugs, xenobiotics, and endogenous compounds.

Caption: The Glucuronidation pathway for detoxification.

References

Technical Guide: 13C NMR Data and Synthesis of D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C NMR data, synthesis, and metabolic context of D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development.

13C NMR Spectral Data

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental 13C NMR chemical shift data for this compound. Several resources indicate the availability of such data, but the explicit values were not accessible. For research purposes, it is recommended to acquire experimental 13C NMR data on a purified sample. However, for reference, typical chemical shift ranges for similar carbohydrate structures are provided below.

Table 1: Expected 13C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |

| C=O | Lactone Carbonyl | 170 - 180 |

| C(CH₃)₂ | Acetonide Quaternary Carbon | 110 - 115 |

| C-O | Acetal/Ketal Carbons | 90 - 110 |

| C-O | Other Ring Carbons | 60 - 85 |

| CH₃ | Acetonide Methyl Carbons | 20 - 30 |

Experimental Protocols

This section details the synthesis of this compound, a crucial precursor for various carbohydrate-based molecules.

Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone

A high-yield (88%) synthesis of the title compound has been reported.[1] The procedure involves the reaction of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst.[1]

Materials:

-

D-glucurono-6,3-lactone

-

Acetone

-

CuCl₂·2H₂O (Copper(II) chloride dihydrate)

Procedure:

-

A mixture of D-glucurono-6,3-lactone and CuCl₂·2H₂O in acetone is refluxed for 8 hours.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a pure compound.[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Context: Metabolism of D-Glucuronolactone

D-Glucurono-6,3-lactone is the parent compound of the acetonide derivative. Understanding its metabolic fate is crucial for applications in drug development and toxicology. The liver is the primary site for the metabolism of D-glucuronolactone.

The metabolic pathway involves the conversion of D-glucuronolactone to several key metabolites.[2] One major pathway is its oxidation to D-glucaric acid.[2][3] Additionally, it can be metabolized to xylitol (B92547) and L-xylulose.[2]

A critical function of D-glucuronic acid (the ring-opened form of the lactone) is its role in detoxification. Through a process called glucuronidation, the body conjugates toxic substances with glucuronic acid, forming water-soluble glucuronides that can be readily excreted in the urine.[2][4] This process is essential for the elimination of various drugs, pollutants, and metabolic waste products.[4]

The following diagram illustrates the metabolic pathways of D-glucuronolactone.

Caption: Metabolic pathways of D-Glucuronolactone.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

- 3. Metabolism of D-glucuronolactone in mammalian systems. Inhibitory properties of the products of D-glucuronolactone-dehydrogenase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]

An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a versatile and valuable compound in the field of organic synthesis and pharmaceutical development. Its rigid, chiral structure, combined with the presence of a reactive hydroxyl group, makes it an important building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and other biologically active compounds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₆ | [1] |

| Molecular Weight | 216.19 g/mol | [1] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point | 385.994 °C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and water. | [1] |

| Appearance | White crystalline powder | [2] |

| Storage Temperature | -20°C (Freezer) | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR: Proton NMR data is available and can be used to confirm the structure of the molecule.[3]

-

¹³C NMR: Carbon-13 NMR data provides further confirmation of the carbon skeleton.[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved from D-glucurono-6,3-lactone. The following protocol is a detailed methodology for its preparation.[5]

Materials:

-

D-glucurono-6,3-lactone

-

Acetone

-

Anhydrous Copper(II) Sulfate (B86663) (CuSO₄) or another suitable dehydrating agent

-

Sulfuric Acid (concentrated, as catalyst)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucurono-6,3-lactone in a sufficient volume of dry acetone.

-

Addition of Dehydrating Agent and Catalyst: Add anhydrous copper(II) sulfate to the suspension. Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, filter the mixture to remove the solid copper sulfate. Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield pure this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from its protected diol functionality, which allows for selective chemical transformations at other positions of the molecule.

Key Applications:

-

Chiral Building Block: Its inherent chirality makes it an excellent starting material for the enantioselective synthesis of complex natural products and their analogues.

-

Synthesis of Modified Nucleosides: The lactone ring can be opened and the sugar moiety can be modified to create nucleoside analogues with potential antiviral or anticancer activities.

-

Drug Formulation: The parent compound, D-glucuronolactone, is known to be a component of connective tissues and is used in some energy drinks.[6] While the acetonide is primarily a synthetic intermediate, its derivatives may be explored for their potential to enhance the solubility and stability of active pharmaceutical ingredients.[7]

-

Detoxification Pathways: D-glucuronolactone, the precursor to the acetonide, is involved in the body's detoxification processes. It conjugates with toxic substances, making them more water-soluble for excretion. This biological role of the parent compound provides a rationale for exploring the pharmacological activities of its derivatives.

Visualizing Workflows and Relationships

To better illustrate the role and synthesis of this compound, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Role in drug development as a key intermediate.

References

- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]

- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound(20513-98-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(20513-98-8) 13C NMR [m.chemicalbook.com]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 7. Poetry Center, Tucson - Virtual Tour [poetry.arizona.edu]

An In-depth Technical Guide to D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to D-Glucurono-6,3-lactone acetonide. This compound serves as a crucial intermediate in the synthesis of complex carbohydrates and various bioactive molecules.

Physicochemical Properties

This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a derivative of D-glucuronic acid. It is a white crystalline solid.[1]

Table 1: Physicochemical Data of this compound and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 20513-98-8 | C₉H₁₂O₆ | 216.19 | 119 - 121[2][3] |

| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Not Found | C₁₁H₁₄O₇ | 258.22 | 93 |

| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Not Found | C₁₂H₁₄O₉ | 302.23 | 194 |

Synthesis of this compound

This compound can be synthesized from its precursor, D-glucurono-6,3-lactone. The synthesis involves the protection of the 1,2-hydroxyl groups as an isopropylidene ketal. A reported method involves treating D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst, such as cupric chloride dihydrate (CuCl₂·2H₂O), and refluxing the mixture. This method has been reported to produce the desired product in high yield (88%) and purity, not requiring further purification.

Below is a diagram illustrating the synthetic pathway from D-glucurono-6,3-lactone to this compound.

References

Solubility Profile of D-Glucurono-6,3-lactone Acetonide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of D-Glucurono-6,3-lactone acetonide, a key intermediate in the synthesis of various biologically active compounds. Understanding its solubility is critical for its application in organic synthesis, particularly in the development of novel therapeutics. This document compiles available solubility data, outlines experimental protocols for solubility determination, and details its synthesis workflow.

Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative information for the parent compound, D-Glucurono-6,3-lactone, provide valuable insights. The available data is summarized in the tables below for comparative analysis.

Table 1: Solubility of this compound

| Solvent | Chemical Formula | Type | Solubility Description | Citation |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [1] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | A 10% solution is clear and colorless, suggesting solubility at this concentration. | [2] |

| Methanol | CH₃OH | Polar Protic | Soluble | [3] |

| Water | H₂O | Polar Protic | Slightly Soluble | [1] |

Table 2: Solubility of D-Glucurono-6,3-lactone (Parent Compound)

| Solvent | Chemical Formula | Type | Solubility (at room temperature) | Citation |

| Water | H₂O | Polar Protic | 26.9 g/100 mL | [4] |

| Methanol | CH₃OH | Polar Protic | 2.8 g/100 mL (Slightly Soluble) | [4] |

| Absolute Ethanol | C₂H₅OH | Polar Protic | 0.7 g/100 mL (Very Slightly Soluble) | [4] |

| Glacial Acetic Acid | CH₃COOH | Polar Protic | 0.3 g/100 mL (Very Slightly Soluble) | [4] |

Experimental Protocols

General Protocol for Determining Solubility of a Solid Organic Compound

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method is presented below. This protocol can be adapted by researchers to quantify the solubility of the compound in various organic solvents.[5][6][7][8]

Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a given temperature.

Materials:

-

The solid organic compound (solute)

-

The desired organic solvent

-

Small, sealable glass vials or test tubes

-

A calibrated balance

-

A vortex mixer or shaker bath

-

A temperature-controlled environment (e.g., incubator, water bath)

-

A centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

An analytical method for quantification (e.g., HPLC, GC, UV-Vis spectrophotometry)

Procedure:

-

Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.

-

Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or vortex mixer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The temperature should be carefully monitored and maintained.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the solid pellet.

-

Filtration: Pass the withdrawn supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Synthesis Protocol for this compound

The following protocol for the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (this compound) is adapted from published literature.[9]

Materials:

-

D-glucurono-6,3-lactone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round bottom flask, add 880 mg (5 mmol) of D-glucurono-6,3-lactone.

-

Add 20 mL of dry acetone to the flask.

-

Add 0.8525 g of copper(II) chloride dihydrate to the mixture.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.

-

After 8 hours, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture by the addition of a saturated aqueous solution of NaHCO₃.

-

The resulting product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, can then be isolated and purified. The literature reports a high yield (88%) and purity, potentially not requiring further purification.[9]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Showing Compound D-Glucurono-6,3-lactone (FDB023903) - FooDB [foodb.ca]

- 2. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | CAS#:20513-98-8 | Chemsrc [chemsrc.com]

- 8. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 9. D-Glucuro-3,6-lactone | C6H8O6 | CID 91634076 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d]dioxol-5(3H)-one: A Key Chiral Building Block in Complex Molecule Synthesis

A Technical Guide to (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one: A Key Chiral Building Block in Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of D-Glucurono-6,3-lactone acetonide, a pivotal chiral intermediate in synthetic organic chemistry. Its formal IUPAC name is (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one . This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and presents its spectroscopic data. A significant application of this compound and its derivatives in the synthesis of complex therapeutic agents is illustrated through the synthetic pathway of a key fragment of the anticancer drug Eribulin. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a derivative of D-glucuronic acid, a naturally occurring substance and an important component of connective tissues.[3] The acetonide functional group serves as a protecting group, enabling selective reactions at other positions of the molecule. This feature makes it a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one |

| CAS Number | 20513-98-8[1] |

| Molecular Formula | C₉H₁₂O₆[1] |

| Molecular Weight | 216.19 g/mol |

| InChI Key | BDBGJSXZKMTMGP-UHFFFAOYNA-N[1] |

| Synonyms | This compound, 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White crystalline powder | [1] |

| Melting Point | 119-121 °C | [4] |

| Boiling Point | 385.994 °C at 760 mmHg | [4] |

| Density | 1.411 g/cm³ | [4] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and water | [4] |

| Storage Temperature | -20°C | [4] |

Spectroscopic Data

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected signals for the isopropylidene methyl groups (singlets), and protons on the furanose and lactone rings. |

| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon of the lactone, the quaternary carbon of the acetonide, and the various carbons of the sugar backbone. |

| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), and C-O stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl groups and other fragments. |

Experimental Protocols: Synthesis of this compound

This section details a laboratory-scale synthesis of this compound from D-glucurono-6,3-lactone.

3.1. Materials and Methods

-

D-glucurono-6,3-lactone

-

Dry acetone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Chloroform

-

Acetone

-

Round bottom flask (100 mL)

-

Reflux condenser

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

3.2. Synthetic Procedure

-

To a 100 mL round bottom flask, add 880 mg (5 mmol) of D-glucurono-6,3-lactone and 20 mL of dry acetone.

-

Add 0.8525 g of copper(II) chloride dihydrate to the solution.

-

The reaction mixture is refluxed for 8 hours.

-

After cooling, the reaction is neutralized with a saturated aqueous solution of NaHCO₃.

-

The solid precipitate is removed by filtration.

-

The filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product (approximately 1.5 g) is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system to yield the pure this compound.

3.3. Expected Yield

A high yield of approximately 88% can be expected with this method, resulting in a product with high purity that may not require further purification.

Application in Drug Development: Synthesis of an Eribulin Fragment

D-Glucurono-6,3-lactone and its derivatives are valuable starting materials for the synthesis of complex, biologically active molecules. A prominent example is their use in the synthesis of fragments of Eribulin, a potent anticancer agent used in the treatment of metastatic breast cancer. The following diagram illustrates a synthetic workflow for a C27-C35 fragment of Eribulin, which can be initiated from a derivative of D-glucurono-lactone.

Caption: Synthetic workflow for the C27-C35 fragment of Eribulin.

This multi-step synthesis highlights the utility of the protected D-glucurono-lactone core in establishing the required stereochemistry and functionality of a complex drug molecule. The initial chiral scaffold provided by the starting material is elaborated through a series of chemical transformations to yield the desired fragment.

Conclusion

(3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one, commonly known as this compound, is a versatile and valuable chiral intermediate in organic synthesis. Its well-defined stereochemistry and the presence of a protecting group make it an ideal starting material for the synthesis of complex molecules with high stereospecificity. The application of this compound and its derivatives in the synthesis of key fragments of therapeutic agents like Eribulin underscores its importance in drug discovery and development. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the advancement of medicinal chemistry.

An In-depth Technical Guide to CAS Number 20513-98-8: D-Glucurono-6,3-lactone acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of D-Glucurono-6,3-lactone acetonide (CAS Number: 20513-98-8). Also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, this versatile molecule serves as a crucial intermediate in the synthesis of complex carbohydrates and bioactive compounds. This document details its physicochemical properties, synthesis protocols, and its role in drug development, particularly in the context of glycosaminoglycan synthesis and its potential as an activator of the hepatocyte growth factor receptor (HGFR) signaling pathway. Experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a derivative of D-glucuronic acid, characterized by a lactone ring and an acetonide protecting group.[1][2] These features make it a stable and valuable building block in organic synthesis.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 20513-98-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₆ | [2][4] |

| Molecular Weight | 216.19 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 119-123 °C | [1][4] |

| Boiling Point | 385.994 °C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and water | [1] |

| Storage Temperature | -20°C to 8°C | [1][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process typically starting from D-glucose. The following protocol is a summarized example of a common synthetic route.

Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone

This synthesis involves the protection of hydroxyl groups and subsequent oxidation and lactonization.

Experimental Workflow:

References

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone (CAS No: 20513-98-8), is a key synthetic intermediate in carbohydrate chemistry. Its protected structure allows for specific modifications at other positions of the glucuronic acid backbone, making it a valuable building block in the synthesis of various biologically active molecules, including glycosaminoglycans and other pharmaceuticals. This guide provides a comprehensive overview of its known physicochemical properties and a detailed experimental protocol for its synthesis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document presents the crystal structure of a closely related analogue, (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone, to provide structural insights.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This data is crucial for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20513-98-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₆ | [3][4] |

| Molecular Weight | 216.19 g/mol | [3][4] |

| Melting Point | 119-121 °C | [4] |

| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [4] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥98.0% | [4] |

| Solubility | Soluble in organic solvents. | [1] |

Synthesis of this compound

The synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone can be achieved from D-glucurono-6,3-lactone. A high-yield method has been reported using copper(II) chloride as a catalyst.[5]

Experimental Protocol

Materials:

-

D-glucurono-6,3-lactone

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Chloroform

-

Silica (B1680970) gel for column chromatography

Procedure:

-

D-glucurono-6,3-lactone is treated with acetone in the presence of CuCl₂·2H₂O.[5]

-

The reaction mixture is refluxed for 8 hours.[5]

-

Upon completion of the reaction, the crude product is obtained.

-

The crude product is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system.[5]

-

This method has been reported to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and purity, not requiring further purification.[5]

Structural Information

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound is not available in the public domain. However, to provide valuable structural insight, the crystallographic data for a closely related analogue, (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone, is presented. This compound differs by the protecting group on the 1,2-hydroxyls (benzylidene instead of isopropylidene).

Crystal Structure of an Analogue: (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone

The crystal structure of (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone has been determined by X-ray crystallography.[6] The key crystallographic parameters are summarized in Table 2.

Table 2: Crystallographic Data for (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone [6]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₆ |

| Formula Weight | 264.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.6329 (1) Å |

| b | 7.8943 (2) Å |

| c | 13.3182 (3) Å |

| α | 90° |

| β | 99.9545 (9)° |

| γ | 90° |

| Volume | 583.32 (2) ų |

| Z | 2 |

| Temperature | 150 K |

| Radiation | Mo Kα |

Visualizations

Synthetic Pathway

The synthesis of this compound from its parent lactone is a straightforward protection reaction. The logical flow of this synthesis is depicted below.

Conclusion

This compound is a valuable and versatile intermediate for synthetic chemists. This guide provides the essential physicochemical data and a reliable synthetic protocol to aid researchers in their work. While the definitive crystal structure remains to be published, the data from the benzylidene analogue offers a useful reference for understanding the three-dimensional conformation of this class of compounds. Further crystallographic studies on the title compound would be a valuable contribution to the field.

References

- 1. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]

- 2. 1,2-O-Isopropylidene-alpha-D-glucurono-6,3-lactone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]

- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 6. (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of D-Glucurono-6,3-lactone acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucurono-6,3-lactone acetonide is a pivotal intermediate in carbohydrate chemistry, serving as a building block for a diverse array of bioactive molecules. Its three-dimensional structure, governed by the conformational preferences of its fused furanoid, γ-lactone, and dioxolane rings, is critical to its reactivity and utility in synthesis. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical principles and practical methodologies for its structural elucidation. While a definitive crystal structure for this specific acetonide is not publicly available, this document extrapolates from the analysis of its constituent ring systems and related derivatives to present a robust model of its conformational behavior. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are provided to guide researchers in the empirical determination of its structure.

Introduction

D-Glucurono-6,3-lactone, a derivative of D-glucuronic acid, is a naturally occurring compound and a key structural component of connective tissues.[1] Its acetonide derivative, 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a synthetically versatile intermediate, prized for its rigid structure which allows for stereoselective modifications.[2] The conformational rigidity is imposed by the fusion of the furanose ring with both a γ-lactone ring and a 1,2-O-isopropylidene (acetonide) group. Understanding the precise three-dimensional arrangement of this molecule is paramount for its application in drug design and asymmetric synthesis.

This guide will delve into the conformational analysis of this compound by examining the conformational tendencies of its core components: the furanoid ring and the γ-lactone ring, and the influence of the fused acetonide group.

Theoretical Conformational Analysis

The conformation of this compound is a composite of the preferred geometries of its constituent ring systems. The furanose ring of the glucuronic acid moiety is inherently flexible, but its fusion with the lactone and acetonide rings introduces significant conformational constraints.

The Furanoid Ring

Five-membered rings, such as the furanose ring in this molecule, are non-planar and typically adopt one of two major conformations: the envelope (E) or the twist (T). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted is highly dependent on the stereochemistry and substitution pattern of the ring. For furanose rings, the conformation can be described by a pseudorotational itinerary, which maps the continuous transition between various envelope and twist forms.

The γ-Lactone Ring

The γ-lactone ring, also a five-membered ring, shares the conformational characteristics of the furanoid ring, favoring envelope and twist conformations to alleviate torsional strain. The fusion of the lactone ring to the furanose ring at C3 and C6 significantly restricts the conformational freedom of both rings, leading to a more defined and rigid bicyclic system.

Influence of the Acetonide Group

The presence of the 1,2-O-isopropylidene group further rigidifies the structure. The five-membered dioxolane ring of the acetonide group, fused to the furanose ring, introduces additional strain. Studies on related 1,2-O-isopropylidene-α-D-glucofuranose derivatives have shown that the acetonide group forces the furanose ring into a specific, often twisted, conformation.[1]

Experimental Determination of Conformation

The precise conformation of this compound in solution and in the solid state can be determined experimentally using NMR spectroscopy and X-ray crystallography, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, the key parameters are the vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angle (φ) between the coupled protons through the Karplus equation:

J(φ) = A cos²(φ) + B cos(φ) + C

By measuring the ³JHH values from the ¹H NMR spectrum, the dihedral angles between adjacent protons in the furanose and lactone rings can be estimated, allowing for the reconstruction of the ring's conformation.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~6.0 | d | To be determined |

| H-2 | To be assigned | To be assigned | To be determined |

| H-3 | To be assigned | To be assigned | To be determined |

| H-4 | To be assigned | To be assigned | To be determined |

| H-5 | To be assigned | To be assigned | To be determined |

| CH₃ (acetonide) | To be assigned | s | - |

| CH₃ (acetonide) | To be assigned | s | - |

Note: The data in this table is illustrative and requires experimental determination and assignment.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact puckering of the rings and the overall molecular geometry. Although a crystal structure for this compound has not been reported, the crystallographic analysis of structurally related compounds, such as (1S)-1,2-O-benzylidene-α-d-glucurono-6,3-lactone, provides valuable insights into the conformational preferences of the glucuronolactone (B27817) core.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Integrate all signals to determine proton ratios.

-

Measure the chemical shifts (δ) and coupling constants (J) for all resolved signals.

-

-

2D NMR Spectroscopy:

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and aid in the assignment of the ¹H NMR spectrum.

-

Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space, providing additional conformational constraints.

-

-

Data Analysis:

-

Assign all proton signals using the combination of ¹H and 2D NMR data.

-

Extract all ³JHH values.

-

Use the Karplus equation to calculate the corresponding dihedral angles.

-

Build a molecular model consistent with the calculated dihedral angles and NOE/ROE constraints to determine the solution-state conformation.

-

X-ray Crystallography

-

Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

-

-

Data Analysis:

-

Analyze the refined structure to determine the precise conformation of the molecule in the solid state, including the puckering parameters of the rings.

-

Visualizations

Caption: Workflow for NMR-based conformational analysis.

Caption: Workflow for X-ray crystallography-based conformational analysis.

Conclusion

The conformational analysis of this compound is essential for understanding its reactivity and for its rational application in chemical synthesis. While direct experimental data on its conformation is limited, a robust model can be constructed based on the well-established principles of furanose and γ-lactone ring conformations, and the known effects of acetonide protection. The experimental protocols outlined in this guide provide a clear pathway for researchers to empirically determine the precise three-dimensional structure of this important molecule in both solution and solid states. Such studies will undoubtedly contribute to the more effective utilization of this versatile chiral building block in the development of new therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Mechanism of D-Glucurono-6,3-lactone Acetonide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and underlying mechanisms involved in the formation of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in medicinal chemistry and organic synthesis. The document details the primary synthetic pathways, experimental protocols, and quantitative data derived from key research, offering a thorough resource for professionals in the field.

Introduction

This compound, also known as 1,2-O-isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a protected derivative of D-glucuronic acid.[1] The presence of the acetonide (isopropylidene) protecting group at the 1 and 2 positions allows for selective chemical transformations at other sites of the molecule. This feature makes it a crucial building block in the synthesis of complex carbohydrates, modified sugars, and various biologically active compounds.[1][2] This guide will explore the two primary synthetic routes for its formation: the direct acetonidation of D-Glucurono-6,3-lactone and a multi-step synthesis commencing from D-glucose.

Synthetic Pathways and Mechanisms

There are two principal strategies for the synthesis of this compound.

Pathway A: Direct Acetonidation of D-Glucurono-6,3-lactone

This is a more direct approach that involves the reaction of D-Glucurono-6,3-lactone with acetone (B3395972) in the presence of a Lewis acid catalyst. The mechanism proceeds through the formation of an isopropylidene ketal.

Mechanism:

The formation of the isopropylidene acetal (B89532) is a reversible reaction. The equilibrium is driven towards the product by using an excess of acetone, which often serves as both the reagent and the solvent, and by removing the water formed during the reaction.[3]

Step 1: Activation of Acetone The Lewis acid catalyst (e.g., CuCl₂·2H₂O) activates the carbonyl group of acetone, making it more electrophilic.

Step 2: Nucleophilic Attack The cis-diol at the C1 and C2 positions of the D-Glucurono-6,3-lactone acts as a nucleophile, attacking the activated acetone.

Step 3: Hemiketal Formation and Proton Transfer A hemiketal intermediate is formed, followed by proton transfer.

Step 4: Water Elimination and Ketal Formation The hydroxyl group of the hemiketal is protonated, leading to the elimination of a water molecule and the formation of a stabilized carbocation. The second hydroxyl group of the diol then attacks the carbocation, and subsequent deprotonation yields the cyclic isopropylidene ketal.

Pathway B: Multi-step Synthesis from α-D-Glucose

This pathway involves several steps, starting with the readily available α-D-glucose.[3] This method is often employed due to the commercial availability and lower cost of the starting material.

Workflow of Multi-step Synthesis from α-D-Glucose:

Figure 1: Multi-step synthesis of this compound from α-D-glucose.

Mechanism Description:

-

Di-acetonide Formation: α-D-Glucose is reacted with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3][4][5] This reaction protects the 1,2- and 5,6-hydroxyl groups.

-

Selective Deprotection: The 5,6-isopropylidene group is selectively removed using mild acidic conditions, such as 40% acetic acid, to yield 1,2-O-isopropylidene-α-D-glucofuranose.[3]

-

Oxidation: The primary alcohol at the C6 position is then oxidized to a carboxylic acid. This is often achieved using a platinum catalyst on carbon (Pt/C) with the introduction of pure oxygen, resulting in the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[3]

-

Lactonization: The final step is the acidification of the sodium salt of the uronic acid. The decrease in pH to around 2 with an acid like sulfuric acid induces the intramolecular esterification between the carboxylic acid at C6 and the hydroxyl group at C3, leading to the formation of the γ-lactone ring.[3][6]

Experimental Protocols

Protocol for Direct Acetonidation of D-Glucurono-6,3-lactone[3]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone.

-

Catalyst Addition: Add 0.8525 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.

-

Neutralization: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: The product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is typically of high purity and may not require further purification.

Protocol for Multi-step Synthesis from α-D-Glucose[3]

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Note: This is a general procedure; specific industrial-scale preparations can be found in patents.[4][5])

-

React α-D-glucose with a large excess of acetone in the presence of an acid catalyst (e.g., sulfuric acid, zinc chloride, or a Lewis acid like a boron trifluoride complex).[3][4][5]

-

The water formed during the reaction must be removed to drive the equilibrium towards the product.[5]

-

Purify the product by recrystallization.

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

-

Treat the di-acetonide with 40% acetic acid to selectively hydrolyze the 5,6-isopropylidene group.[3]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid and extract the product.

Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid

-

Dissolve the 1,2-O-isopropylidene-α-D-glucofuranose in a suitable solvent.

-

Add a Pt/C catalyst.

-

Introduce pure oxygen into the reaction mixture while stirring vigorously.[3]

-

The reaction progress can be monitored by the consumption of a base (e.g., NaOH) to maintain a constant pH.

Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone

-

Acidify the aqueous solution of the sodium salt of the uronic acid to a pH of 2 using sulfuric acid.[3]

-

The lactone will form and can be extracted immediately with a suitable organic solvent, such as ethyl acetate.[3]

-

Evaporate the solvent to obtain the final product.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Direct Acetonidation | D-glucurono-6,3-lactone | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 88 | [3] |

| Formation of Di-acetonide | α-D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 56 | [3] |

| Lactonization of Sodium salt of glucofuranuronic acid | Sodium salt of glucofuranuronic acid | 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone | 10.1 | [3] |

Visualization of the Acetonidation Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed formation of an isopropylidene ketal from a diol and acetone.

Figure 2: Generalized mechanism for acid-catalyzed acetonide formation.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes. The direct acetonidation of D-Glucurono-6,3-lactone offers a high-yield, one-step process, while the multi-step synthesis from D-glucose provides an alternative from a more readily available starting material. Understanding the underlying mechanisms of acetal formation and lactonization is crucial for optimizing reaction conditions and achieving high yields of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis and application of this compound.

References

- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 6. WO2006066072A2 - Production of glucurono-3,6-lactone with low environmental impact - Google Patents [patents.google.com]

Stability of D-Glucurono-6,3-lactone Acetonide Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a versatile intermediate in the synthesis of complex carbohydrates and biologically active molecules.[1] Its stability, particularly under acidic conditions, is a critical parameter for its application in drug development and organic synthesis, where acidic environments are frequently encountered during various reaction and purification steps. This guide provides a comprehensive overview of the stability of this compound, focusing on the chemical principles governing its degradation in acidic media.

Core Concepts: Lactone and Acetonide Stability

The stability of this compound under acidic conditions is primarily influenced by two key functional groups: the γ-lactone ring and the isopropylidene acetal (B89532) (acetonide). Both of these groups are susceptible to acid-catalyzed hydrolysis.

-

Lactone Hydrolysis: The 6,3-lactone is an intramolecular ester. In the presence of acid, the carbonyl oxygen can be protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid, in this case, D-glucuronic acid. The rate of this hydrolysis is dependent on factors such as pH, temperature, and buffer composition.[2]

-

Acetonide Hydrolysis: Acetonides are protecting groups for 1,2-diols and are known to be labile under acidic conditions.[3][4] The mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a carbocation intermediate, which is then attacked by water. This process, often referred to as deprotection, results in the removal of the isopropylidene group and regeneration of the diol.

Quantitative Data on Stability

A thorough review of the scientific literature reveals a notable absence of specific quantitative studies on the degradation kinetics of this compound under defined acidic conditions. While the general principles of lactone and acetonide hydrolysis are well-established, specific rate constants, half-lives, and activation energies for this particular molecule have not been extensively reported.

The stability of the parent D-glucurono-6,3-lactone has been investigated, and it is known to exist in equilibrium with D-glucuronic acid in aqueous solutions.[5] The rate of hydrolysis of other lactones, such as glucono-δ-lactone, has been shown to be pH-dependent.[2] It is reasonable to infer that the acetonide derivative will also undergo hydrolysis, and the rate will be significantly influenced by the acidity of the medium.

The deprotection of 1,2-O-isopropylidene groups from various furanose derivatives has been studied, with reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acidic ion-exchange resins being employed.[1][4] These studies indicate that the conditions required for deprotection can range from mild to harsh, depending on the specific substrate and the desired outcome.

Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of the expected stability based on general chemical principles.

| pH Range | Temperature | Expected Stability of Acetonide Group | Expected Stability of Lactone Ring | Primary Degradation Pathway |

| Strongly Acidic (pH < 3) | Ambient | Low | Moderate to Low | Rapid hydrolysis of the acetonide group, followed by potential hydrolysis of the lactone ring. |

| Mildly Acidic (pH 3-6) | Ambient | Moderate | High | Gradual hydrolysis of the acetonide group. The lactone ring is expected to be relatively stable. |

| Neutral (pH ~7) | Ambient | High | High | Minimal degradation expected. |

| Elevated Temperature | - | Decreased | Decreased | Increased rates of both acetonide and lactone hydrolysis. |

Table 1. Qualitative Assessment of this compound Stability under Various Conditions.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under specific acidic conditions, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose.

Objective: To determine the rate of degradation of this compound in an acidic buffer at a constant temperature.

Materials:

-

This compound

-

Acidic buffer of desired pH (e.g., citrate (B86180) buffer, acetate (B1210297) buffer)

-

High-purity water

-

Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or HPLC signal)

-

Deuterated solvent for NMR analysis (if applicable)

-

HPLC grade solvents

Equipment:

-

Constant temperature bath or incubator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV, RI, or MS) or an NMR spectrometer

-

Vials for sample collection

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the acidic buffer to prepare a stock solution of a specific concentration.

-

Incubation: Place the stock solution in a constant temperature bath set to the desired temperature.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching (if necessary): To stop the degradation reaction, the withdrawn sample can be immediately neutralized with a suitable base or diluted with a neutral solvent.

-

Analysis: Analyze the samples using a validated analytical method to determine the concentration of the remaining this compound.

-

HPLC Analysis: A reversed-phase HPLC method can be developed to separate the starting material from its degradation products. The concentration can be quantified by comparing the peak area of the analyte to that of an internal standard.

-

NMR Spectroscopy: Quantitative NMR (qNMR) can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals from the degradation products.[6] Specific protons on the acetonide or the lactone core can be integrated and compared to an internal standard.

-

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and the half-life (t½).

Visualization of Degradation Pathway and Experimental Workflow

The following diagrams illustrate the potential degradation pathway of this compound under acidic conditions and a typical experimental workflow for its stability assessment.

Caption: Potential degradation pathway of this compound in acid.

Caption: Workflow for assessing the stability of this compound.

References

- 1. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-Depth Technical Guide to the Basic Hydrolysis of D-Glucurono-6,3-lactone Acetonide

For Researchers, Scientists, and Drug Development Professionals